PIGMENTRED52
Description
Historical Trajectories and Research Milestones in Azo Pigment Chemistry
The development of synthetic organic pigments is a direct result of advancements in organic chemistry during the mid-19th century. The journey began with the synthesis of Mauveine by William Henry Perkin in 1856, which marked the birth of the synthetic dye industry. handprint.com This discovery spurred rapid growth in the field, leading to the exploration of new chemical structures capable of producing color.
A pivotal moment for the pigment industry was the elucidation of the benzene (B151609) ring's structure by Kekulé in 1865, which opened the door to understanding and manipulating coal tar chemistry. handprint.com This foundational knowledge paved the way for the advent of azo chemistry, which involves the diazotization of a primary aromatic amine and its subsequent coupling with another aromatic compound to form the characteristic azo group (-N=N-). iipseries.org The first azo dyes appeared in the 1860s and 1870s, quickly becoming a dominant class of colorants due to their versatility and ease of synthesis. iipseries.org
The transition from soluble azo dyes to insoluble azo pigments was a critical step for their use in applications like paints and printing inks. This was achieved by designing molecules that lacked solubilizing groups or by precipitating soluble dyes onto an inert substrate, a process known as laking. wikipedia.org The first azo lake pigment, Lithol Red, was introduced in 1899. researcher.life
A significant subgroup of azo pigments is derived from β-naphthol and its derivatives, which began to be used in pigment synthesis around 1895. atamanchemicals.com These β-naphthol based pigments provided a range of intense red colors. atamanchemicals.com Pigment Red 52 falls into this historical lineage, being a derivative of 3-Hydroxy-2-naphthoic acid (a β-naphthol derivative, often abbreviated as BON or BONA) and a sulfonated aromatic amine. nih.goviucr.org The manufacturing process involves diazotizing 2-Amino-5-chloro-4-methylbenzenesulfonic acid and coupling it with 3-Hydroxy-2-naphthoic acid. nih.gov The resulting compound is a water-soluble dye that is then converted into an insoluble pigment lake by precipitation with metal salts, such as those of calcium or manganese. nih.govresearcher.life
A key research milestone in understanding pigments like PR52 has been the elucidation of their solid-state structure. Spectroscopic and crystallographic studies revealed that many compounds classified as "azo pigments," including those based on β-naphthol, exist predominantly in the more stable keto-hydrazone tautomeric form rather than the classical azo form in the solid state. researchgate.netresearchgate.net This finding has led to the more accurate designation of these molecules as hydrazone pigments. nih.gov
Structural Classification and Nomenclature within the Azo Pigment Family
Azo pigments are systematically classified based on their chemical structure and application properties. The most fundamental classification is based on the number of azo (-N=N-) groups present in the molecule. iipseries.org
Monoazo pigments: Contain one azo group. Pigment Red 52 is a monoazo pigment.
Disazo pigments: Contain two azo groups.
Polyazo pigments: Contain three or more azo groups.
Within the chemical industry, a standardized nomenclature system, the Colour Index (C.I.), is used to identify pigments. Each pigment is assigned a C.I. Generic Name and a C.I. Constitution Number. colour-index.com
C.I. Generic Name: Describes the pigment by its usage class (e.g., Pigment), hue (e.g., Red), and a sequential number. For example, C.I. Pigment Red 52 .
C.I. Constitution Number: Unambiguously identifies the chemical structure. The C.I. number for Pigment Red 52 is 15860 . artiscreation.com
A further important classification for pigments like PR52 is that of "lake pigments" or "metal salt azo pigments". wikipedia.orgresearcher.life These are formed from anionic azo dyes that contain acidic groups like sulfonic acid (-SO₃H) or carboxylic acid (-COOH). The soluble sodium salt of the dye is rendered insoluble by replacing the sodium cation with a divalent metal cation, typically from calcium (Ca²⁺), barium (Ba²⁺), strontium (Sr²⁺), or manganese (Mn²⁺). researcher.life This is designated in the Colour Index by a colon number.
For Pigment Red 52 (C.I. 15860), the commercially important lakes are:
C.I. Pigment Red 52:1 (C.I. 15860:1), which is the calcium salt. epsilonpigments.com
C.I. Pigment Red 52:2 (C.I. 15860:2), which is the manganese salt. artiscreation.comchemicalbook.com
Finally, as mentioned previously, crystallographic research has established that many β-naphthol azo pigments exist as the hydrazone tautomer in the solid state. nih.govresearchgate.net This is a crucial structural distinction, as the molecule contains a -NH-N=C- linkage (hydrazone) rather than a -N=N- linkage (azo). core.ac.uk Despite this, the historical "azo" classification is still commonly used. The structure of PR52 is characterized by intramolecular hydrogen bonding which helps to hold the molecule in a nearly planar configuration. researchgate.net
| Classification Category | Description | Relevance to Pigment Red 52 |
| Chemical Class | Based on the core chromophore | Monoazo Pigment |
| Tautomeric Form | The dominant isomeric form in the solid state | Hydrazone Pigment |
| Solubility Class | Based on the method of rendering the colorant insoluble | Lake Pigment (Metal Salt Pigment) |
| Colour Index Name | Standardized industrial nomenclature | C.I. Pigment Red 52 |
| Colour Index Number | Unique number linked to chemical structure | C.I. 15860 |
Current Research Landscape and Emerging Scientific Challenges Associated with PIGMENT RED 52
The current research landscape for azo pigments like Pigment Red 52 is focused on understanding and improving their performance properties through detailed structural analysis and addressing environmental and regulatory challenges.
A significant recent advancement was the first-ever determination of the crystal structure of a Pigment Red 52 compound, specifically a dimethyl sulfoxide (B87167) (DMSO) solvate hydrate (B1144303) of the monosodium salt, published in 2021. nih.goviucr.org This research, conducted using single-crystal X-ray diffraction, provided definitive proof of the hydrazone tautomeric form in the solid state for a PR52 salt. nih.gov The study revealed that in this specific monosodium salt, the sulfonate group is deprotonated (SO₃⁻) while the carboxylic acid group remains protonated (COOH). nih.goviucr.org Such fundamental structural elucidation is critical as it allows for a deeper understanding of the pigment's properties, such as color, stability, and intermolecular interactions, which are dictated by its crystal packing. researchgate.netcore.ac.uk
Emerging scientific challenges associated with Pigment Red 52 and similar laked azo pigments can be categorized as follows:
Performance and Stability: While widely used, laked azo reds have limitations. There is ongoing research to improve properties like lightfastness, heat stability, and chemical resistance. datainsightsmarket.com For instance, research into intercalating Pigment Red 52:1 into layered double hydroxides (LDHs) has shown potential for enhancing both thermal and photostability. The color and performance of a pigment are intrinsically linked to its crystal structure and particle size, making the control of crystallization and post-synthesis treatment a key area of industrial research. researchgate.net
The Quest for Novel Red Pigments: The development of new, high-performance red pigments is a significant challenge in color chemistry. Existing red pigments often involve a trade-off between vibrancy, durability, cost, and safety. europlas.com.vn For example, inorganic reds like cadmium-based pigments face toxicity concerns, while many organic reds can have limited durability. europlas.com.vnjacksonsart.com This drives research into entirely new pigment structures as well as modifications of existing ones, like PR52, to achieve improved performance.
Regulatory and Environmental Scrutiny: Like all chemical substances, azo pigments are subject to increasingly stringent environmental and safety regulations globally. datainsightsmarket.cominkworldmagazine.com A key concern with some azo colorants is the potential for reductive cleavage of the azo bond to form potentially harmful aromatic amines. nih.govmdpi.com Research focuses on assessing the toxicological profiles of these pigments and their potential breakdown products. canada.ca Furthermore, there is a push towards developing more sustainable manufacturing processes with reduced environmental impact and designing eco-friendly pigment formulations. datainsightsmarket.cominkworldmagazine.com
Properties
CAS No. |
1325-11-7 |
|---|---|
Molecular Formula |
C27H46O4S |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Pigmentred52
Fundamental Synthetic Routes: Diazotization and Azo Coupling Reactions
The core synthesis of Pigment Red 52 relies on a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction with a suitable coupling component. rsc.orgjchemrev.com This sequence is a cornerstone of azo dye and pigment chemistry, allowing for the creation of a vast array of colors. rsc.org
The initial step, diazotization, involves the conversion of a primary aromatic amine into a diazonium salt. rsc.orgjchemrev.com This is typically achieved by reacting the amine with sodium nitrite (B80452) in an acidic medium at low temperatures. rsc.org The resulting diazonium salt is a reactive electrophile that is then ready for the subsequent coupling reaction. rsc.org
In the second step, the diazonium salt is reacted with a nucleophilic coupling component, in this case, 3-Hydroxy-2-naphthoic acid, to form the azo compound. dyestuffintermediates.comnih.gov This electrophilic aromatic substitution reaction is the key to forming the chromophore, the part of the molecule responsible for its color. rsc.org
Precursor Chemistry and Reagent Selection for PIGMENT RED 52 Synthesis
The synthesis of Pigment Red 52 begins with specific precursors. The primary aromatic amine used is 2-Amino-5-chloro-4-methylbenzenesulfonic acid. dyestuffintermediates.comnih.gov The other key precursor is the coupling component, 3-Hydroxy-2-naphthoic acid (also known as β-oxynaphthoic acid). nih.goviucr.org
The selection of these precursors is critical as their chemical structures dictate the final properties of the pigment, including its color, lightfastness, and stability. The presence of the sulfonic acid group in the amine precursor and the carboxylic acid group in the coupling component are crucial for the subsequent metal salt formation.
The primary reagents involved in the synthesis are:
2-Amino-5-chloro-4-methylbenzenesulfonic acid: The diazo component. dyestuffintermediates.comnih.gov
3-Hydroxy-2-naphthoic acid: The coupling component. dyestuffintermediates.comnih.gov
Sodium Nitrite (NaNO₂): Used for the diazotization reaction. nih.gov
Hydrochloric Acid (HCl): Provides the acidic medium for diazotization. nih.gov
Sodium Hydroxide (NaOH): Used to dissolve the precursors and control the pH during the coupling reaction. nih.gov
Optimization of Reaction Conditions: Temperature, pH, and Solvent Systems
The efficiency of the synthesis and the quality of the final pigment are highly dependent on the optimization of reaction conditions.
Temperature: The diazotization reaction is typically carried out at low temperatures, between 0–5°C. This is crucial to ensure the stability of the diazonium salt, which can decompose at higher temperatures. scispace.com The subsequent coupling reaction is often performed at a slightly higher temperature, around 10–15°C.
pH: The pH of the reaction medium is a critical parameter. The diazotization reaction is performed in a highly acidic medium, typically with a pH of 1–2. In contrast, the azo coupling reaction requires alkaline conditions, with a pH of 8–9, to activate the coupling component. Careful control of pH is essential to maximize yield and minimize the formation of byproducts. rsc.org
Solvent Systems: The reactions are typically carried out in an aqueous medium. nih.gov The solubility of the precursors and intermediates in water is a key consideration. For instance, 2-Amino-5-chloro-p-toluenesulfonic acid is dissolved in water with the aid of sodium hydroxide. nih.gov
Industrial Production Methods and Process Intensification
On an industrial scale, the synthesis of Pigment Red 52 is performed in large batch reactors. The process follows the fundamental steps of diazotization and azo coupling. Recent advancements in chemical engineering have led to the exploration of process intensification techniques, such as the use of microreactors, for the synthesis of azo pigments. scispace.comresearchgate.net These continuous-flow systems can offer better control over reaction parameters, leading to improved product quality and consistency. researchgate.net While not specifically detailed for Pigment Red 52 in the provided context, the principles of continuous-flow synthesis, including optimized mixing and heat transfer, are applicable to its production. acs.org
Derivatization and Metal Salt Formation for Research Purposes (e.g., PIGMENT RED 52:1, PIGMENT RED 52:2)
Pigment Red 52 itself, in its disodium (B8443419) salt form (C.I. 15860), serves as an intermediate in the production of more commercially significant laked pigments. dyestuffintermediates.comiucr.org The process of converting the soluble dye into an insoluble pigment is known as laking or metallization. google.comnih.gov This involves the formation of metal salts with divalent cations. The most common derivatives are:
Pigment Red 52:1 (C.I. 15860:1): The calcium (Ca²⁺) salt. iucr.orggoogle.com
Pigment Red 52:2 (C.I. 15860:2): The manganese (Mn²⁺) salt. iucr.orgchemicalbook.com
This derivatization is crucial as it significantly improves the pigment's properties, such as its insolubility and stability, making it suitable for applications like printing inks. iucr.org
Mechanism of Metal Ion Complexation and Laking
The laking process involves the precipitation of the water-soluble azo dye with metal salts. nih.gov In the case of Pigment Red 52, the sulfonic acid and carboxylic acid groups on the dye molecule act as sites for complexation with metal ions. The metal ion, typically Ca²⁺ or Mn²⁺, replaces the sodium ions, forming a more stable and insoluble complex. iucr.orggoogle.com This process can be viewed as the formation of a coordination complex between the organic dye molecule (the ligand) and the metal ion. preprints.org The interaction between the metal ion and the dye molecule is primarily through the formation of coordinate bonds. nih.gov
Influence of Metal Counterions on Synthetic Outcomes
The choice of the metal counterion has a significant impact on the final properties of the pigment. Different metal ions can lead to variations in color, lightfastness, heat stability, and other performance characteristics. mdpi.com For instance, the calcium salt (Pigment Red 52:1) and the manganese salt (Pigment Red 52:2) will have distinct properties, making them suitable for different applications. iucr.org The nature of the counterion influences the crystal lattice of the pigment and the electronic environment of the chromophore, thereby affecting its color and stability. mdpi.com
Advanced Structural Elucidation and Spectroscopic Characterization Techniques
Crystallographic Investigations
Crystallographic studies have provided the foundational understanding of the three-dimensional structure of Pigment Red 52 and its derivatives in the solid state.
Single-Crystal X-ray Diffraction Studies of PIGMENTRED52 and its Solvates/Hydrates
Until recently, no crystal structure for any salt of Pigment Red 52 was known. nih.goviucr.org A significant breakthrough was the successful crystallization and single-crystal X-ray diffraction analysis of a monosodium salt of Pigment Red 52, specifically a dimethyl sulfoxide (B87167) (DMSO) solvate monohydrate. nih.goviucr.orgsciencegate.app This was achieved by recrystallizing in-house synthesized Pigment Red 52 from DMSO, which yielded single crystals suitable for analysis. iucr.org
The study, conducted at 173 K, determined the compound to be monosodium 2-[2-(3-carboxy-2-oxo-1,2-dihydronaphthalen-1-ylidene)hydrazin-1-yl]-5-chloro-4-methylbenzenesulfonate dimethyl sulfoxide monosolvate monohydrate. nih.govsciencegate.appdntb.gov.ua The analysis revealed that the sulfonate (SO₃⁻) group is deprotonated, while the carboxylic acid (COOH) group remains protonated. nih.goviucr.orgiucr.org The crystal structure is triclinic, with the space group P-1. iucr.orgiucr.org The asymmetric unit contains one pigment anion, one sodium cation, one DMSO molecule, and one water molecule. iucr.org The structure is characterized by chains formed through ionic interactions and hydrogen bonds, which then arrange into polar/non-polar double layers. nih.goviucr.org
Table 1: Crystallographic Data for Pigment Red 52 Monosodium Salt DMSO Solvate Monohydrate
| Parameter | Value |
|---|---|
| Chemical Formula | Na⁺·C₁₈H₁₂ClN₂O₆S⁻·H₂O·C₂H₆OS |
| Crystal System | Triclinic |
| Space Group | P1 |
| Temperature | 173 K |
| Protonation State | SO₃⁻ group deprotonated, COOH group protonated |
Powder X-ray Diffraction Analysis of Polycrystalline Forms
Powder X-ray diffraction (PXRD) is a vital technique for analyzing polycrystalline materials like pigments, which are often not available as single crystals. sdc.org.ukresearchgate.net For Pigment Red 52, PXRD has been used to assess the purity of synthesized batches. For instance, in the synthesis of the crude product, PXRD revealed the presence of sodium chloride as an impurity. iucr.orgnih.gov
PXRD is also instrumental in identifying different polymorphic forms of pigments, as these forms will produce distinct diffraction patterns. sdc.org.ukru.nl While specific polymorphic studies on Pigment Red 52 are not detailed in the provided context, the technique is fundamental for distinguishing between different crystal modifications that can arise during industrial processing, which in turn affects the pigment's color and performance. sdc.org.ukacs.org
Analysis of Polymorphism and Crystal Packing
The arrangement of molecules in the crystal lattice, or crystal packing, is crucial to a pigment's properties. In the determined structure of the Pigment Red 52 monosodium salt solvate hydrate (B1144303), the crystal packing consists of Na—O chains that run along the a-axis. nih.gov These chains organize the pigment anions into double layers with distinct polar and non-polar regions. nih.goviucr.org
Furthermore, the packing is characterized by π-stacking interactions. The phenyl ring of one anion is stacked over the O=C—C=N—N—H moiety of a neighboring anion, and the N–NH unit is stacked above the naphthyl-COOH group of another adjacent anion. nih.gov This efficient packing is stabilized by a network of hydrogen bonds. iucr.org Polymorphism, the existence of multiple crystal forms, is a known phenomenon in azo pigment lakes, and different polymorphs can exhibit varied colors and properties. sdc.org.uk Although specific polymorphs of Pigment Red 52 itself are not described, the study of its isomer, Pigment Red 48, has revealed multiple hydrate phases, suggesting that Pigment Red 52 could exhibit similar polymorphic or pseudopolymorphic behavior. iucr.org
Hydrazone-Azo Tautomerism Elucidation in the Solid State
Azo pigments can exist in two tautomeric forms: the azo form and the hydrazone form. nih.gov Crystallographic data for the Pigment Red 52 monosodium salt definitively show that it exists in the hydrazone tautomeric form in the solid state. iucr.orgnih.gov This is confirmed by the bond lengths within the molecule and the location of the hydrogen atom on the nitrogen atom of the hydrazone group (–NH–N=C), rather than on the oxygen atom of a hydroxyl group (–N=N–C–OH). iucr.orgresearchgate.net The protonation of the carboxylic acid group and deprotonation of the sulfonic acid group were also unambiguously determined from the crystal structure analysis. iucr.org The prevalence of the hydrazone form is a common feature for many commercial β-naphthol-based azo pigments in the solid state. researchgate.netacs.org
Spectroscopic Methodologies for Structural and Electronic Characterization
Spectroscopic techniques are indispensable for probing the molecular structure, electronic properties, and tautomeric state of pigments, especially in the solid form where other analytical methods may be limited. sdc.org.uk
Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Tautomeric and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding within a molecule, making it highly suitable for studying tautomerism and conformation. researchgate.netuniba.it For azo pigments, these techniques can distinguish between the azo and hydrazone forms by identifying characteristic vibrational modes. sdc.org.ukresearchgate.net
The hydrazone tautomer is characterized by specific vibrational bands corresponding to N-H and C=O groups, which are absent in the azo form. sdc.org.uk Conversely, the azo form would show bands for O-H and N=N bonds. researchgate.net FT-IR and Raman spectroscopy are complementary; while FT-IR is excellent for identifying binders and fillers in paint formulations, Raman spectroscopy is often more effective at detecting the organic pigment itself, especially at low concentrations, due to resonance enhancement effects. researchgate.netspectroscopyonline.com These methods confirm the solid-state structure, corroborating findings from X-ray diffraction that pigments like Pigment Red 52 exist predominantly in the more stable hydrazone form. sdc.org.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the tautomeric forms of azo pigments like Pigment Red 52. Solid-state NMR, in particular, is advantageous as it allows for the analysis of the pigment in its native, insoluble state, free from solvent interactions. mdpi.com Studies on related azo pigments, such as Pigment Red 48:2, have utilized multinuclear solid-state NMR to confirm the predominance of the hydrazone tautomer in the solid state. researcher.life This technique can unambiguously differentiate between the azo and hydrazone forms by analyzing the chemical shifts of key nuclei. researcher.life While specific NMR data for Pigment Red 52 is not widely published, the methodologies applied to similar pigments are directly relevant. For instance, ¹⁵N Cross-Polarization Magic Angle Spinning (CPMAS) NMR has been instrumental in confirming the hydrazone tautomeric form in related structures. researcher.life The analysis of pigments without the need for dissolution preserves the crystalline structure and provides a more accurate representation of the compound as it is used in applications. mdpi.com
Table 1: Representative NMR Research Findings for Azo Pigments
| Technique | Analyte | Key Finding | Reference |
| Solid-State NMR | Alizarin Lake Pigments | Confirmed octahedral coordination of Al³⁺ and the presence of two tautomers in a 5:1 ratio in a reproduction of an artist's pigment. | mdpi.com |
| Solid-State NMR | Pigment Red 48:2 | Unambiguously revealed the compound adopts the hydrazone tautomeric form in the solid state. | researcher.life |
| Optically Enhanced Solid-State ¹H NMR | Donor-Chromophore-Acceptor System | Demonstrated the first example of optically enhanced solid-state ¹H NMR spectroscopy in the high-field regime via photo-CIDNP. | acs.org |
UV-Vis Spectroscopy for Electronic Structure and Absorption Profile Research
UV-Vis spectroscopy is fundamental in characterizing the electronic structure and absorption profile of Pigment Red 52, which dictates its color properties. The absorption of light in the visible region is due to electronic transitions within the conjugated π-electron system of the molecule. msu.edu The position and shape of the absorption bands are closely related to the molecular structure. sdc.org.uk For many conjugated systems, the appearance of several absorption peaks or shoulders is common and can be influenced by the solvent. msu.edu
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Elemental State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on the surface of a material, typically within the top 1-10 nanometers. cea.frwikipedia.orgcnrs.fr This makes it an invaluable tool for analyzing the surface chemistry of pigments. XPS operates on the principle of the photoelectric effect, where X-rays irradiate a sample, causing the emission of photoelectrons. cea.frmalvernpanalytical.com The kinetic energy of these emitted electrons is characteristic of the element and its chemical environment, allowing for the determination of elemental composition, empirical formula, and the electronic state of elements. malvernpanalytical.comthermofisher.com
XPS can be used to identify the elements present on the surface of Pigment Red 52 particles and to determine their oxidation states. malvernpanalytical.com For example, in studies of iron-red hybrid pigments, XPS has been used to confirm the presence of different oxidation states of iron. mdpi.com This technique is particularly useful for analyzing surface modifications or contaminants on the pigment particles, which can significantly impact their performance in applications. The non-destructive nature of XPS makes it suitable for characterizing surfaces at the atomic and molecular levels. malvernpanalytical.com
Advanced Microscopy Techniques for Morphological and Nanostructural Research
The physical form of Pigment Red 52, including particle size, shape, and internal structure, is critical to its performance and is investigated using advanced microscopy techniques.
Scanning Electron Microscopy (SEM) for Particle Morphology and Aggregation
Scanning Electron Microscopy (SEM) is a primary technique for visualizing the external morphology and state of aggregation of Pigment Red 52 particles. carleton.edu SEM uses a focused beam of high-energy electrons to generate signals from the surface of a specimen, creating high-resolution images of the surface topography. carleton.edu This allows for the direct observation of particle size and shape.
In the analysis of pigments, SEM reveals information about the texture and aggregation of the particles. carleton.eduicrc.ac.ir For instance, in the study of Pigment Red 57:1, SEM was used to observe variations in particle aggregate size under different synthesis conditions. kci.go.kr Similarly, SEM analysis of pigments in paintings can help identify the types of pigments used based on their morphology. openedition.org For daily disposable limbal ring contact lenses, SEM has been employed to show the location of pigment particles, with some lenses having pigments on the surface and others, like 1-DAY ACUVUE DEFINE, having them embedded within the lens matrix. nih.gov
Table 2: Representative Microscopy Research Findings
| Technique | Analyte | Key Finding | Reference |
| SEM | Pigment Red 3 | Examined the morphology of treated and untreated pigment particles. | icrc.ac.ir |
| SEM | Pigment Red 57:1 | Observed variations in pigment particle aggregate size based on synthesis conditions. | kci.go.kr |
| SEM & AFM | Limbal Ring Contact Lenses | Revealed that most tested lenses had pigment on the surface, while one had it enclosed within the lens matrix. | nih.gov |
| TEM | Nanocrystalline Quinacridone (B94251) | Determined the average crystal structure from electron diffraction data of 10 nm thick crystals. | rsc.org |
Transmission Electron Microscopy (TEM) for Internal Structure and Crystallinity
Transmission Electron Microscopy (TEM) provides higher resolution images than SEM and can be used to investigate the internal structure and crystallinity of Pigment Red 52 particles. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with the specimen as it passes through. An image is formed from the interaction of the electrons with the sample. nih.gov
TEM is particularly useful for studying nanocrystalline materials. For example, 3D electron diffraction using a TEM has been used to determine the crystal structure of nanocrystalline quinacridone, an organic pigment, from crystals as thin as 10 nm. rsc.org This technique can reveal details about the crystal lattice and any defects present. nih.gov In the context of pigment development, TEM can be used to assess the quality of crystals, identify pathologies that might lead to poor diffraction, and select high-quality crystal fragments for further experiments. nih.gov For iron-red hybrid pigments, TEM has been used to study the morphology and structure, showing, for instance, the uniform loading of α-Fe₂O₃ nanoparticles on a clay layer. mdpi.com
Theoretical and Computational Chemistry Studies of Pigmentred52
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of Pigment Red 52. These calculations, often employing methods like Hartree-Fock (HF) theory and post-HF methods, provide a detailed picture of molecular orbitals and their energies. uga.edu The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a key determinant of the molecule's electronic properties and color. dergipark.org.tr
For complex molecules like Pigment Red 52, computational methods can predict various properties:
Molecular System Energy: Calculating the total energy of the molecule helps determine its stability. nih.gov
Gibbs Free Energy: This helps in understanding the spontaneity of reactions involving the pigment. nih.gov
Binding Energy: Important for studying interactions with other molecules or surfaces. nih.gov
Bond Length and Bond Angle: Provides the optimized geometry of the molecule. nih.gov
Natural Bond Orbitals (NBOs): NBO analysis helps in understanding charge distribution and delocalization within the molecule. nih.gov
These calculations are crucial for predicting how Pigment Red 52 will behave in different chemical environments and for designing new pigments with desired properties. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. uga.edu
Density Functional Theory (DFT) Applications in Tautomeric Preference and Intramolecular Interactions
Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost, making it suitable for studying large molecules like Pigment Red 52. acs.org DFT is particularly effective in investigating tautomerism and intramolecular interactions.
Azo pigments, including Pigment Red 52, can exist in two tautomeric forms: the azo form (-N=N-) and the hydrazone form (-NH-N=). core.ac.uk DFT calculations can determine the relative stability of these tautomers. Studies on similar azo dyes have shown that the hydrazone form is often energetically more favorable, both in solution and in the solid state. core.ac.ukrsc.org This preference is influenced by factors like intramolecular hydrogen bonding. acs.org
Molecular Dynamics Simulations for Crystal Packing and Intermolecular Forces
While quantum chemical methods are excellent for studying single molecules, Molecular Dynamics (MD) simulations are used to investigate the behavior of molecules in a condensed phase, such as a crystal. MD simulations model the movement of atoms and molecules over time, providing insights into crystal packing and intermolecular forces. rsc.org
For organic pigments, crystal packing is crucial as it influences properties like color, stability, and solubility. ru.nl MD simulations can predict how Pigment Red 52 molecules arrange themselves in a crystal lattice. These simulations take into account intermolecular forces such as:
Van der Waals interactions: Particularly π-π stacking between the aromatic rings of adjacent pigment molecules. ru.nl
Hydrogen bonds: Formed between functional groups of neighboring molecules. ru.nl
Ionic interactions: Especially relevant for the salt forms of Pigment Red 52. nih.gov
Computational Prediction of Spectroscopic Signatures
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the spectroscopic properties of pigments like Pigment Red 52. acs.org TD-DFT can calculate the electronic transitions that give rise to the pigment's color.
The predicted absorption spectrum can be compared with experimental data to validate the computational model. For example, TD-DFT calculations on similar pigments have been used to assign the nature of electronic transitions, such as localized transitions versus charge-transfer transitions. acs.org These calculations can also predict how the absorption spectrum might change in different environments, such as in a solvent or within a crystal. acs.orgacs.org
Furthermore, computational methods can predict vibrational spectra (infrared and Raman). By calculating the vibrational frequencies and modes, it is possible to assign the peaks observed in experimental spectra to specific molecular vibrations. mdpi.com This information is valuable for identifying the pigment and understanding its structural details.
Table 1: Theoretical and Computational Chemistry Methods for Pigment Red 52
| Method | Application | Key Insights |
|---|---|---|
| Quantum Chemical Calculations (e.g., HF, post-HF) | Electronic Structure, Reactivity | HOMO-LUMO gap, molecular orbital energies, reaction energies. uga.edudergipark.org.tr |
| Density Functional Theory (DFT) | Tautomerism, Intramolecular Interactions | Relative stability of azo vs. hydrazone forms, hydrogen bonding. core.ac.ukrsc.org |
| Molecular Dynamics (MD) | Crystal Packing, Intermolecular Forces | Arrangement of molecules in the crystal, π-π stacking, hydrogen bonding. rsc.orgru.nl |
| Time-Dependent DFT (TD-DFT) | Spectroscopic Signatures | Prediction of UV-Vis absorption spectra, assignment of electronic transitions. acs.orgacs.org |
| QM/MM (Hybrid Quantum Mechanics/Molecular Mechanics) | Complex Systems | Accurate modeling of a specific part of a large system (e.g., the active site of an enzyme or a pigment in a complex matrix). chemrxiv.org |
Environmental Fate and Degradation Mechanisms of Pigmentred52
Abiotic Transformation Pathways
The transformation of Pigment Red 52 in the environment, independent of biological activity, is primarily governed by its interaction with sunlight and its stability in water at different pH levels.
Photolytic Degradation Mechanisms and Kinetics
Sunlight can be a significant factor in the degradation of organic compounds. For azo pigments like Pigment Red 52, photolysis, or the breakdown of molecules by light, can lead to the formation of various degradation products. Research into the photolytic degradation of tattoo pigments, a category that includes azo pigments, has shown that irradiation can result in the formation of numerous, sometimes toxic, compounds. sci-hub.se For instance, studies on the photolysis of various tattoo pigments have identified degradation products such as benzonitrile, aniline, and benzene (B151609). sci-hub.se Specifically for azo pigments, 3,3′-dichlorobenzidine has been observed as a photolysis product. sci-hub.se
The kinetics of photolytic degradation, which describe the rate of this process, are influenced by factors such as the intensity and wavelength of light. While specific kinetic data for Pigment Red 52 is not extensively detailed in the provided results, the general principle for pigments is that exposure to UV radiation can lead to chemical rearrangements and color changes. scielo.br The rate of this degradation can be influenced by the presence of other substances, such as photostabilizers, which can reduce the rate of chemical breakdown. scielo.br
Hydrolytic Stability and pH-Dependent Degradation
Hydrolysis is a chemical reaction in which a water molecule breaks down another molecule. For Pigment Red 52, the rate of hydrolysis is considered to be negligible. epa.gov This suggests a high degree of stability in aqueous environments with respect to this particular degradation pathway.
The pH of the surrounding medium can also influence the stability of pigments. Some pigments exhibit color changes depending on the pH of the solution. nih.gov For instance, some natural pigments are red in acidic conditions (pH 1-3), colorless around pH 5, and transition to blue-purple at a pH greater than 6. nih.gov While specific data on the pH-dependent degradation of Pigment Red 52 is not extensively available, some sources indicate a pH value range of 6.5-7.5 and 7.0-8.0 for different forms of the pigment, suggesting stability within this neutral to slightly alkaline range. epsilonpigments.comepsilonpigments.com The stability of pigments can also be influenced by their chemical structure, with some forms being more resistant to acids and alkalis. epsilonpigments.com
Biotic Degradation Pathways
The breakdown of Pigment Red 52 by living organisms, particularly microorganisms, is a critical aspect of its environmental fate.
Microbial Transformation Processes in Various Environmental Compartments
Azo pigments, in general, are known to be recalcitrant to degradation under aerobic (oxygen-present) conditions. epa.gov Experimental data for monoazo pigments suggest they are persistent in water, soil, and sediments under such conditions. canada.ca
However, under anaerobic (oxygen-absent) conditions, a variety of microorganisms have demonstrated the ability to reduce the azo bond, which is a key step in the breakdown of these pigments. epa.gov This process is considered a significant pathway for the biotic degradation of azo dyes. The practical insolubility of pigments like Pigment Red 52 can limit their bioavailability to microorganisms, potentially slowing down the rate of biodegradation. mst.dk
Identification and Characterization of Biodegradation Products
The microbial transformation of azo pigments can lead to the formation of aromatic amines. While specific biodegradation products for Pigment Red 52 are not detailed in the provided search results, the general pathway for azo dyes involves the cleavage of the azo bond, resulting in the formation of corresponding amines. The environmental and toxicological significance of these potential degradation products is an area of ongoing research.
Environmental Distribution, Sorption, and Mobility Studies in Soil and Aqueous Systems
The movement and distribution of Pigment Red 52 in the environment are largely dictated by its interaction with soil particles and its behavior in water.
Pigment Red 52 is expected to have low mobility in soil. epa.gov This is attributed to sorption, a process where the pigment binds to soil particles. researchgate.net The extent of sorption is influenced by soil properties such as organic matter content, clay content, and pH. researchgate.netmdpi.com For instance, soils with higher clay and organic carbon content tend to exhibit greater retention of dyes. mdpi.com
The low water solubility of Pigment Red 52 further contributes to its limited mobility in aqueous systems. epa.govmst.dk This characteristic, combined with its tendency to sorb to soil and sediment, suggests that the pigment is likely to remain localized near its point of release into the environment, with a low potential for leaching into groundwater. epa.govresearchgate.net
Table 1: Environmental Fate Characteristics of Pigment Red 52
| Parameter | Finding | Source(s) |
|---|---|---|
| Abiotic Degradation | ||
| Photolysis | Can degrade under sunlight to form various products. | sci-hub.se |
| Hydrolysis | Rate is negligible. | epa.gov |
| Biotic Degradation | ||
| Aerobic Biodegradation | Expected to be persistent. | epa.govcanada.ca |
| Anaerobic Biodegradation | Azo bond can be reduced by microorganisms. | epa.gov |
| Environmental Distribution | ||
| Soil Mobility | Expected to be low. | epa.gov |
| Sorption | Binds to soil particles, influenced by soil composition. | researchgate.netmdpi.com |
| Water Solubility | Low. | epa.govmst.dk |
Advanced Materials Science and Chemical Engineering Research Applications of Pigmentred52
Incorporation into Functional Materials for Optical and Electronic Research
The inherent optical properties of Pigment Red 52, governed by light absorption and scattering from its fine particles, make it a candidate for research in functional optical materials. dntb.gov.ua Organic pigments are integral to the development of organic electronics, and while research on many complex chromophores is extensive, foundational pigments like PR52 are being revisited for new applications. The electronic properties of azo pigments are linked to their molecular structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which dictate their potential use in electronic devices. wiley-vch.de
Research into related organic pigments has demonstrated their utility in technologies such as Organic Light-Emitting Diodes (OLEDs) and electrophoretic displays. For instance, patents have described the use of quinacridone (B94251) pigments, including Pigment Red 52:2, in electrophoretic media, where the optical and electrical properties of the pigment particles are critical for performance. google.com The development of such displays relies on the ability to functionalize and disperse pigment particles in non-polar fluids while maintaining their color and charge characteristics. google.com The particle size of organic pigments is a critical parameter, with optimal color strength often achieved at nanoscale dimensions (20-35 nm), which also results in highly transparent systems desirable in various optical applications. mst.dk While direct research on PR52 in advanced photovoltaic or OLED applications is not widely published, its characteristics align with the material requirements for chromophores in such systems, suggesting a potential area for future investigation.
Development of PIGMENT RED 52-Based Nanocomposites and Hybrid Materials
A significant area of research involves the creation of nanocomposites and hybrid materials to enhance the intrinsic properties of Pigment Red 52, particularly its stability. One notable approach is the intercalation of Pigment Red 52:1 into the structure of Layered Double Hydroxides (LDHs). researchgate.netscience.gov LDHs, also known as anionic clays, consist of positively charged layers with exchangeable anions in the interlayer region, making them ideal hosts for anionic pigment molecules like PR52:1. researchgate.netrsc.org
In a typical process, the nitrate (B79036) ions in a Magnesium-Aluminum LDH (MgAl–NO₃–LDH) are replaced by the anionic PR52:1 pigment. researchgate.netresearchgate.net This intercalation leads to the formation of an organic-inorganic hybrid material with a well-ordered nanostructure. X-ray diffraction (XRD) analysis confirms the successful intercalation by showing a significant increase in the basal spacing of the LDH layers. researchgate.netscience.gov Research findings indicate that this spacing expands from approximately 0.86 nm in the original LDH to 1.92 nm in the PR52:1-LDH nanocomposite, accommodating the pigment molecule within the gallery space. science.govresearchgate.netresearchgate.net
The primary benefit of this nanocomposite formation is the enhanced thermal and photostability of the pigment. researchgate.netscience.gov The inorganic LDH layers act as a protective shield, limiting the degradation of the organic chromophore from heat and UV radiation. researchgate.net This supramolecular host-guest interaction is a key strategy for developing more robust pigments for high-performance applications. researchgate.net
| Property | Pristine Pigment Red 52:1 | LDH-Intercalated Pigment Red 52:1 | Reference |
|---|---|---|---|
| Basal Spacing (XRD) | N/A | 1.92 nm | researchgate.netscience.gov |
| Thermal Stability | Begins degradation around 180°C | Stable to higher temperatures | researchgate.netresearchgate.net |
| Photostability | Moderate | Significantly Improved | researchgate.netresearchgate.net |
Role in Advanced Coatings and Polymer Systems Research for Specific Performance Characteristics
Pigment Red 52, particularly its manganese salt (PR52:2), is valued in research for advanced coatings due to its specific performance characteristics. It is favored for its resistance to saponification and higher thermal stability compared to other common red pigments like PR57:1, making it suitable for demanding applications such as industrial baking finishes. Research focuses on optimizing formulations to leverage its high color strength, transparency, and good weather resistance in various polymer systems.
| Property | Pigment Red 52:1 (Ca salt) | Pigment Red 52:2 (Mn salt) | Reference |
|---|---|---|---|
| Heat Stability | ~180°C | >200°C | |
| Acid Resistance (1-5 scale) | 2 (Moderate) | - | |
| Alkali Resistance (1-5 scale) | 3-4 (Moderate-Good) | - | |
| Primary Applications | Solvent- and water-based inks, plastics | Industrial coatings, baking finishes | wiley-vch.de |
Application as Reference Standards in Chemical Metrology and Analytical Chemistry Research
In analytical chemistry, Pigment Red 52 serves as a standard pigment for various analyses and studies. Its well-defined chemical structure and stable nature make it a useful benchmark in the development and validation of analytical methods for colorants. During industrial production, quality assurance protocols rely on techniques such as High-Performance Liquid Chromatography (HPLC) to verify the purity of PR52 and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm the stoichiometric content of the metal cation (e.g., calcium).
In these contexts, a well-characterized batch of Pigment Red 52 can function as a reference material. For instance, in HPLC analysis, the retention time of a production sample is compared against that of a certified reference material (CRM) to confirm its identity. Similarly, Fourier-Transform Infrared (FTIR) spectroscopy is used to compare the spectral fingerprint of a sample to a reference spectrum to identify any synthetic byproducts or impurities. While PR52 is used as an in-house or industrial standard for quality control, its formal establishment as a widely available CRM for chemical metrology would require extensive characterization, purity assessment, and inter-laboratory validation studies to ensure traceability and measurement uncertainty, similar to standards available for other pigments like Pigment Red 53. smolecule.com
Future Directions and Interdisciplinary Research Avenues for Pigmentred52
Development of Novel Green Chemistry Synthesis Strategies
The traditional synthesis of azo pigments like Pigment Red 52 often involves processes that raise environmental concerns. kci.go.kr A key focus for future research is the development of "green" synthesis strategies that minimize waste and utilize less hazardous substances.
One promising approach is the use of eco-friendly reaction media. For instance, a patented method for a related solvent dye, Solvent Red 52, avoids the use of sulfuric acid, thereby reducing the generation of acidic waste. google.com This method involves a condensation reaction followed by acylation and ring-closure in an organic solvent, which also shortens the production cycle. google.com Another strategy involves utilizing natural materials as catalysts or templates. For example, environment-friendly iron-red hybrid pigments have been prepared using a one-step hydrothermal reaction with natural nanostructured silicate (B1173343) clay minerals. mdpi.com In this process, the clay minerals act as green precipitants and "micro-reactors," inducing the in-situ transformation of iron ions into hematite (B75146) crystals. mdpi.com
Furthermore, continuous-flow synthesis is emerging as a more efficient and sustainable alternative to traditional batch processes for azo compounds. researchgate.net This method has been shown to significantly reduce reaction times and improve reaction conversion rates. researchgate.net Research into adapting such continuous-flow processes for Pigment Red 52 could lead to a more environmentally benign manufacturing process. researchgate.net The optimization of synthesis parameters, such as the amounts of reactants like hydrochloric acid and calcium chloride, can also lead to more eco-friendly processes by reducing the electrical conductivity of the pigment solution. kci.go.kr
Integration of Advanced Analytical Techniques for Comprehensive Characterization
A thorough understanding of the physicochemical properties of Pigment Red 52 is crucial for its application and for developing improved versions. The integration of advanced analytical techniques is essential for a comprehensive characterization.
For determining the fundamental structure and identifying unknown components, a combination of spectroscopic and chromatographic methods is powerful. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and UV-Vis spectroscopy are invaluable for elucidating the molecular structure. researchgate.netasianpubs.org Mass spectrometry techniques, particularly when coupled with liquid chromatography (LC-MS), provide detailed information on molecular weight and can help in identifying impurities. jchemrev.commdpi.com Pyrolysis-gas chromatography has also been used to characterize synthetic organic pigments by analyzing their decomposition fragments. tandfonline.com
The crystal structure of a pigment significantly influences its properties, including heat stability and color. ru.nl Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of molecules in the crystal lattice. nih.goviucr.org Recently, the first crystal structure of a Pigment Red 52 compound, a DMSO solvate hydrate (B1144303) of the monosodium salt, was determined, providing unprecedented insight into its solid-state structure. nih.goviucr.org
To understand the pigment's performance in its final application, techniques that analyze its interaction with other materials are necessary. For instance, in the context of cultural heritage, non-invasive techniques like X-ray fluorescence (XRF) and fiber optic reflectance spectroscopy (FORS) are used to identify pigments in artworks without causing damage. mdpi.commdpi.comtandfonline.com
Table 1: Advanced Analytical Techniques for Pigment Red 52 Characterization
| Analytical Technique | Information Obtained | Key Advantages |
| Fourier Transform Infrared (FTIR) Spectroscopy | Molecular functional groups, chemical bonds | Non-destructive, provides a molecular "fingerprint" |
| Raman Spectroscopy | Molecular vibrations, crystal structure | High chemical specificity, useful for distinguishing polymorphs |
| UV-Vis Spectroscopy | Electronic transitions, color properties | Quantifies color, can indicate dye class |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight, identification of components and impurities | High sensitivity and selectivity for complex mixtures jchemrev.com |
| Single-Crystal X-ray Diffraction | Precise 3D crystal structure | Absolute structural determination nih.goviucr.org |
| Pyrolysis-Gas Chromatography (Py-GC) | Characteristic decomposition fragments | Useful for identifying pigments in complex matrices tandfonline.com |
| X-ray Fluorescence (XRF) | Elemental composition | Non-invasive, identifies inorganic components mdpi.commdpi.com |
| Fiber Optics Reflectance Spectroscopy (FORS) | Surface color and spectral properties | Non-invasive, suitable for surface analysis tandfonline.com |
Predictive Modeling and Machine Learning Approaches in PIGMENTRED52 Research
Predictive modeling and machine learning (ML) are poised to revolutionize pigment research by accelerating the discovery and optimization of new materials. These computational tools can predict the properties of pigments based on their chemical structure and other parameters, reducing the need for extensive and time-consuming experimental work.
One area where predictive modeling has shown promise is in forecasting the color and spectral properties of pigments. imaging.org For example, a comprehensive Mie scattering model has been developed to predict the transmission spectra of pigmented toner films, taking into account factors like particle size and distribution. imaging.org This allows for the a priori prediction of color coordinates (CIELAB a, b, L*) and other properties. imaging.org Computational chemistry methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to predict UV-Vis spectra and color, considering variables such as pH and solvent effects. chemrxiv.org
Machine learning algorithms, such as Partial Least Squares Regression (PLSR), Support Vector Regression (SVR), and Random Forest Regression (RFR), can be trained on existing data to predict pigment content and properties from analytical data, like digital color features. oup.com In the broader field of cultural heritage, ML techniques like topic modeling are being used to analyze vast amounts of literature on pigment research to identify trends and future directions. mdpi.comspectroscopyonline.comresearchgate.net Furthermore, deep learning models are being developed for pigment analysis in various applications, including the diagnosis of medical conditions based on pigmentary signs. nih.govmdpi.com
The application of these predictive tools to Pigment Red 52 could enable the design of new variants with tailored properties, such as enhanced lightfastness or specific color shades, by simulating the effects of structural modifications before synthesis.
Exploration of Structure-Function Relationships in Engineered Materials
The performance of Pigment Red 52 in a final product is intrinsically linked to its chemical structure and its physical form within the material matrix. Understanding these structure-function relationships is critical for engineering materials with desired optical and physical properties.
The intrinsic molecular structure of Pigment Red 52 determines its fundamental color, while its crystal structure (polymorphism) affects properties like heat stability and solvent fastness. ru.nl The way pigment particles are dispersed within a medium, such as a polymer or ink, also has a profound impact on the final color strength and hiding power. ru.nl For instance, the particle size and size distribution are known to be critical for the color properties of toner films. imaging.org
Future research should focus on systematically varying the synthesis and processing conditions of Pigment Red 52 and correlating these changes with its performance in specific applications. For example, controlling the "laking" process, where the soluble dye is converted to an insoluble pigment salt, can influence the particle size and, consequently, the color characteristics. kci.go.kr The choice of metal salt (e.g., calcium or manganese) used in the laking process also leads to different pigment grades (Pigment Red 52:1 and 52:2) with distinct applications in printing inks and paints. nih.goviucr.orgepsilonpigments.com
By establishing clear relationships between the molecular and solid-state structure of Pigment Red 52 and its functional properties in engineered materials, researchers can develop strategies to optimize its performance for specific end-uses, from high-performance coatings to advanced plastics.
Cross-Disciplinary Research Collaborations in Pigment Science
The advancement of pigment science, including research on Pigment Red 52, increasingly relies on collaborations that bridge different scientific and artistic disciplines. mdpi.comed.gov The complex nature of pigments, from their synthesis to their application and degradation, necessitates a multi-faceted approach.
Collaborations between chemists, physicists, and materials scientists are essential for developing new pigments and understanding their fundamental properties. mdpi.com For example, the study of pigments in cultural heritage brings together chemists, physicists, conservation scientists, and art historians to analyze historical artifacts. mdpi.com Projects like MINIARE, a cross-disciplinary initiative, use advanced scientific methods to study pigments in historical manuscripts, combining these findings with art-historical and textual research. cam.ac.uk
Partnerships between academic research institutions and industry are also crucial for translating fundamental discoveries into commercial applications. verifiedmarketresearch.com Such collaborations can drive innovation in areas like high-performance pigments for demanding applications in coatings, plastics, and electronics. indianchemicalnews.comdimensionmarketresearch.com Furthermore, engaging with artists and designers can provide new perspectives on color and lead to the development of novel aesthetic effects. nih.govpigment.tokyo An example of this is the collaboration between DIC Corporation, a chemical manufacturer, and PIGMENT TOKYO, an art supply lab, to explore new possibilities in color and pigment applications. pigment.tokyo
Organizations like Pigments Revealed International are working to create a global, cross-disciplinary pigment community to foster such collaborations and share knowledge. pigmentsrevealed.com By encouraging dialogue and joint research projects across these diverse fields, the scientific community can unlock the full potential of pigments like Pigment Red 52 and drive future innovations.
Q & A
Q. What are the critical parameters for synthesizing PIGMENTRED52 with high purity, and how can these be optimized experimentally?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, and catalyst concentration) while monitoring purity via HPLC or UV-Vis spectroscopy. A fractional factorial design can isolate key variables impacting yield and purity. For reproducibility, document reaction kinetics (e.g., time vs. intermediate formation) and validate with NMR (¹H/¹³C) and mass spectrometry .
- Data Table Example :
| Parameter | Range Tested | Optimal Value | Impact on Purity (%) |
|---|---|---|---|
| Temperature | 60–120°C | 90°C | +25% |
| Solvent (DMF:Water ratio) | 3:1–1:3 | 1:1 | +18% |
Q. How can researchers characterize the structural stability of this compound under varying environmental conditions (e.g., light, humidity)?
- Methodological Answer : Use accelerated aging studies with controlled light exposure (e.g., UV chamber at 365 nm) and humidity chambers (30–90% RH). Monitor degradation via FTIR for functional group changes and XRD for crystallinity shifts. Pair with TGA/DSC to assess thermal stability thresholds. Statistical tools like ANOVA can identify significant degradation pathways .
Q. What spectroscopic techniques are most effective for quantifying this compound in mixed matrices (e.g., polymers or coatings)?
- Methodological Answer : UV-Vis spectroscopy (λ_max ~520 nm) coupled with Beer-Lambert law calibration is standard. For complex matrices, use HPLC with a C18 column and diode-array detection to separate and quantify this compound from interferents. Validate with spiked recovery tests (85–115% recovery range) .
Advanced Research Questions
Q. How do solvent polarity and temperature interact to affect the photostability of this compound in polymer matrices?
- Methodological Answer : Design a response surface methodology (RSM) experiment to model interactions between solvent polarity (Hildebrand solubility parameter) and temperature. Measure photodegradation rates via in-situ UV-Vis spectroscopy under controlled illumination. Use multivariate regression to identify synergistic effects, and validate with Arrhenius kinetics modeling .
Q. What mechanisms underlie the contradictory reports on this compound’s quantum yield in different solvent systems?
- Methodological Answer : Replicate studies using standardized protocols (e.g., IUPAC guidelines for quantum yield measurement). Compare results across solvents (e.g., ethanol vs. DMSO) while controlling for oxygen levels (via degassing) and excitation wavelengths. Use error propagation analysis to assess whether discrepancies fall within experimental uncertainty or indicate solvent-specific quenching effects .
Q. How can computational modeling (e.g., DFT) predict this compound’s aggregation behavior in aqueous environments?
- Methodological Answer : Perform density functional theory (DFT) calculations to model intermolecular interactions (e.g., π-π stacking, H-bonding). Validate predictions with dynamic light scattering (DLS) and cryo-TEM for aggregation size/distribution. Correlate computational energy barriers with experimental critical aggregation concentrations (CAC) .
Q. What statistical approaches are recommended for resolving contradictions in this compound toxicity data across in-vitro and in-vivo studies?
- Methodological Answer : Apply meta-analysis techniques to aggregate datasets, weighting studies by sample size and methodological rigor (e.g., Cochrane criteria). Use funnel plots to detect publication bias. For mechanistic insights, employ pathway analysis (e.g., KEGG) to identify confounding variables (e.g., metabolic activation in-vivo vs. static in-vitro conditions) .
Data Management & Reproducibility
Q. What protocols ensure reproducibility in this compound synthesis and characterization across labs?
- Methodological Answer : Adhere to FAIR data principles: publish raw spectra, chromatograms, and crystallographic data in open repositories (e.g., Zenodo). Document detailed synthesis protocols using platforms like protocols.io . Cross-validate results via interlaboratory studies with blinded samples .
Q. How should researchers design experiments to minimize batch-to-batch variability in this compound production?
- Methodological Answer : Implement quality-by-design (QbD) frameworks, including risk assessment (e.g., Ishikawa diagrams) for critical process parameters. Use process analytical technology (PAT) for real-time monitoring. Statistical process control (SPC) charts can track variability and trigger corrective actions .
Ethical & Reporting Standards
Q. What ethical considerations apply when publishing this compound data with industrial relevance (e.g., dual-use risks)?
- Methodological Answer :
Disclose potential dual-use risks (e.g., environmental persistence) in the manuscript’s ethics statement. Follow guidelines from the Committee on Publication Ethics (COPE) and institutional review boards (IRBs). Use controlled vocabularies in data repositories to limit misuse .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
